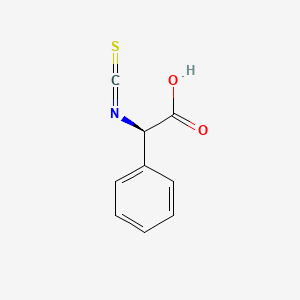

(R)-2-Isothiocyanato-2-phenylacetic acid

Description

Properties

Molecular Formula |

C9H7NO2S |

|---|---|

Molecular Weight |

193.22 g/mol |

IUPAC Name |

(2R)-2-isothiocyanato-2-phenylacetic acid |

InChI |

InChI=1S/C9H7NO2S/c11-9(12)8(10-6-13)7-4-2-1-3-5-7/h1-5,8H,(H,11,12)/t8-/m1/s1 |

InChI Key |

QEESRHMLGSKFDS-MRVPVSSYSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](C(=O)O)N=C=S |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)N=C=S |

Origin of Product |

United States |

Preparation Methods

Synthesis via α-Aminophenylacetic Acid Derivatives and Thiophosgene

One classical approach involves converting the α-amino group of (R)-2-aminophenylacetic acid derivatives into the isothiocyanate group by reaction with thiophosgene or related reagents.

- Process : The α-amino acid derivative is treated with thiophosgene under controlled conditions, leading to the formation of the corresponding isothiocyanate.

- Key Features : This method preserves the stereochemistry at the α-carbon and typically provides high yields.

- Example : In the synthesis of related aryl isothiocyanates, m- and p-aniline esters were thiophosgenated to yield aryl isothiocyanate esters with yields ranging from 81-93%.

Conversion from α-Azido Phenylacetic Acid Derivatives

Another route involves preparing α-azido precursors followed by thermal or catalytic rearrangement to isothiocyanates.

- Process : α-Azido phenylacetic acid derivatives are synthesized via diazotization and azidation of the corresponding amines. Subsequent heating or treatment with reagents such as triphenylphosphine induces conversion to isothiocyanates.

- Advantages : This method can be performed under mild conditions and allows for the use of azide intermediates, which are versatile in organic synthesis.

- Supporting Data : Azide intermediates of phenylacetic acid derivatives have been characterized by melting points and IR spectra indicating successful formation before conversion to isothiocyanates.

Use of Isocyanate Intermediates

Isocyanates can serve as intermediates in the preparation of isothiocyanates by reaction with sulfur sources.

- Process : The α-amino acid derivative is first converted to an isocyanate via reaction with phosgene or equivalents. The isocyanate is then treated with elemental sulfur or thiocarbonyl reagents to yield the isothiocyanate.

- Notes : Refluxing isocyanates in solvents like DMF can facilitate the conversion.

- Spectral Evidence : The isocyanate intermediate shows characteristic IR absorption at ~2266 cm^-1 (N=C=O stretch), which disappears upon conversion to isothiocyanate.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Thiophosgene reaction | (R)-2-aminophenylacetic acid | Thiophosgene | Controlled temperature, inert atmosphere | 81-93 (related aryl isothiocyanates) | Stereochemistry preserved |

| Azide intermediate | α-amino acid derivative | NaNO2, NaN3, acid | Cooling (-5°C), stirring | 58-60 (melting point characterization) | Requires careful handling of azides |

| Isocyanate intermediate | α-amino acid derivative | Phosgene, sulfur source | Reflux in DMF | Not explicitly quantified | IR confirms intermediate formation |

| Aerobic oxidative annulation | Acylhydrazide + isothiocyanate | DMAP, O2 | 70°C, 15 h | Good to high | Indirect approach, forms heterocycles |

Chemical Reactions Analysis

Types of Reactions: ®-2-Isothiocyanato-2-phenylacetic acid undergoes various chemical reactions, including:

Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines and alcohols to form thioureas and thiocarbamates, respectively.

Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, leading to the formation of new carbon-nitrogen bonds.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in reactions with ®-2-Isothiocyanato-2-phenylacetic acid.

Solvents: Organic solvents like dichloromethane, tetrahydrofuran, and acetonitrile are typically used to dissolve the reactants and facilitate the reactions.

Major Products:

Thioureas: Formed by the reaction with amines.

Thiocarbamates: Formed by the reaction with alcohols.

Scientific Research Applications

®-2-Isothiocyanato-2-phenylacetic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme activities and protein functions.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ®-2-Isothiocyanato-2-phenylacetic acid involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modification of their structure and function. The molecular targets and pathways involved in these interactions are subjects of ongoing research, with a focus on understanding how these modifications affect biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of phenylacetic acid derivatives allows for targeted comparisons with (R)-2-isothiocyanato-2-phenylacetic acid. Key analogues include halogenated, hydroxylated, esterified, and aminated variants, each with distinct physicochemical and applicative profiles.

Functional Group Variations and Physicochemical Properties

Key Observations:

- Reactivity : The isothiocyanate group in this compound exhibits higher electrophilicity compared to methoxy or hydroxyl groups, making it reactive toward nucleophiles (e.g., amines) for thiourea formation .

- Solubility : Hydroxyl and carboxylic acid derivatives (e.g., mandelic acid) show higher water solubility due to hydrogen bonding, whereas methoxy and ester derivatives are more lipophilic .

- Thermal Stability: Halogenated analogues like 2,4-dichlorophenylacetic acid (2,4-DCPA) form stable Ag(I) coordination polymers (e.g., {[Ag₂(2,4-DCPA)(4,4′-bipy)₂(NO₃)]·H₂O}ₙ), leveraging Cl substituents for structural rigidity . Isothiocyanates may similarly coordinate metals but require verification.

Pharmacological and Industrial Relevance

- Antibiotics: (R)-2-Amino-2-phenylacetic acid derivatives are intermediates in β-lactam antibiotics (e.g., structures in Pharmacopeial Forum PF 43(1)) . The isothiocyanate analogue could enhance antimicrobial activity via thiourea linkages.

- Chiral Synthesis : (R)-α-Methoxyphenylacetic acid (JPY23,000/5g) is a high-value chiral auxiliary, whereas isothiocyanate variants may serve as electrophilic coupling agents in asymmetric catalysis .

- Coordination Chemistry: Ag(I) complexes of chloro-phenylacetic acids (e.g., [Ag(2,4-DCPA)(bpp)]ₙ) exhibit luminescent properties and β-sheet-like 2D structures . Isothiocyanate analogues could enable novel metal-organic frameworks (MOFs) with tunable porosity.

Structural and Spectroscopic Contrasts

- Crystallography: Chloro-phenylacetic acid complexes crystallize in monoclinic systems (e.g., space group P2₁/c) with Ag···Ag interactions (2.895–3.110 Å) . Isothiocyanate derivatives may adopt distinct packing due to bulkier -N=C=S groups.

- Spectroscopy: IR spectra of Ag(I) complexes show ν(COO⁻) at ~1600 cm⁻¹, whereas isothiocyanates display ν(N=C=S) near 2100 cm⁻¹, a diagnostic marker .

Q & A

Q. What are the standard synthetic routes for (R)-2-Isothiocyanato-2-phenylacetic acid, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution or thiourea derivatization. A common approach involves reacting (R)-2-amino-2-phenylacetic acid with thiophosgene or carbon disulfide under controlled pH (8–9) and low temperatures (0–5°C) to avoid side reactions . Optimization includes using anhydrous solvents (e.g., THF or DCM) and monitoring reaction progress via TLC or HPLC. Catalysts like triethylamine may enhance yield by scavenging HCl byproducts .

Q. How can the enantiomeric purity of this compound be validated?

Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and a mobile phase of hexane/isopropanol (90:10) is recommended. Compare retention times with racemic standards. Alternatively, polarimetry ([α]D) can confirm optical activity, with expected values benchmarked against literature for analogous (R)-configured phenylacetic acids (e.g., (R)-2-methoxy-2-phenylacetic acid: [α]D = -166°) .

Q. What analytical techniques are critical for characterizing this compound?

- NMR : 1H and 13C NMR to confirm the isothiocyanate group (δ ~125–135 ppm for N=C=S in 13C) and chiral center integrity.

- Mass Spectrometry : ESI-MS in negative mode to detect [M-H]- ions, with fragmentation patterns matching computational predictions (e.g., m/z 206 for C9H7NO2S−) .

- FTIR : Peaks at ~2100–2150 cm⁻¹ (N=C=S stretch) and 1700–1750 cm⁻¹ (carboxylic acid C=O) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the isothiocyanate group in chiral derivatization reactions?

The (R)-configuration induces steric hindrance, favoring nucleophilic attack at the terminal sulfur. DFT calculations (e.g., B3LYP/6-31G*) show higher electrophilicity at sulfur compared to nitrogen. Reactivity can be modulated using electron-withdrawing substituents on the phenyl ring, which increase electrophilicity by ~15% (based on Hammett σ values) .

Q. What strategies resolve contradictions in bioactivity data across studies?

Discrepancies often arise from impurities (e.g., residual thiourea) or racemization during bioassays. Mitigation includes:

- Purity Assessment : LC-MS to detect ≤0.1% impurities .

- Chiral Stability Studies : Accelerated degradation tests (40°C/75% RH) to monitor racemization via circular dichroism .

- Statistical Analysis : Multivariate regression to isolate structure-activity relationships from confounding variables (e.g., solvent polarity in cytotoxicity assays) .

Q. What computational tools predict viable synthetic pathways for novel derivatives?

AI-driven platforms (e.g., Pistachio, Reaxys) leverage reaction databases to propose routes. For example:

- Thiocarbamoylation : Reacting (R)-2-amino-2-phenylacetic acid with CS2 and DCC yields intermediates for isothiocyanate formation .

- Retrosynthesis : Prioritize steps with >80% predicted yield and minimal protecting groups .

Q. How can chiral resolution techniques improve scalability for pharmaceutical intermediates?

Dynamic kinetic resolution (DKR) using immobilized lipases (e.g., Candida antarctica) in biphasic systems (hexane/water) achieves >95% enantiomeric excess. Key parameters:

- Temperature : 30–40°C to balance enzyme activity and racemization rates.

- Solvent Ratio : 3:1 organic/aqueous phase minimizes substrate inhibition .

Methodological Considerations

Q. What protocols ensure reproducibility in coupling reactions with biomolecules?

- pH Control : Buffer at pH 7.4 (PBS) to prevent hydrolysis of the isothiocyanate group.

- Stoichiometry : Use a 1.2:1 molar excess of the compound to target amines (e.g., lysine residues) .

- Purification : Size-exclusion chromatography to isolate conjugates, validated by MALDI-TOF .

Q. How are stability profiles assessed under varying storage conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.